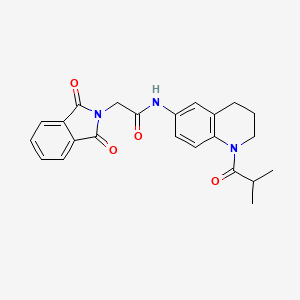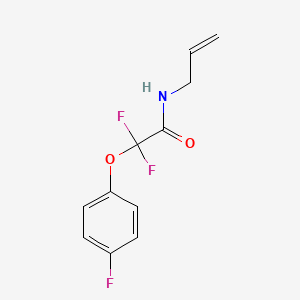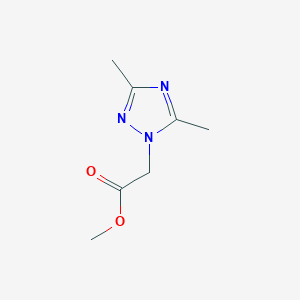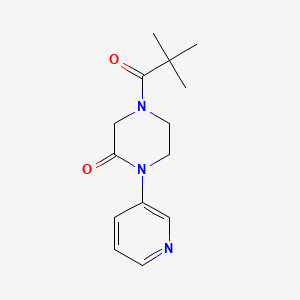
2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-related compounds has been explored in the context of anti-inflammatory agents. Specifically, a series of novel acetic acid derivatives were synthesized using a cyclocondensation reaction. This process involved N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, employing dimethylformamide (DMF) as the solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor. The use of microwave-assisted synthesis is notable for its efficiency and potential to improve yield and reaction times .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. In the case of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide, the structure was elucidated through IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis. These methods provide a comprehensive understanding of the molecular framework and the functional groups present in the compound, which is crucial for understanding its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, the synthesis of structurally related compounds suggests that these molecules could participate in various organic reactions. The use of a microwave reactor and catalysts like zinc chloride indicates that the compounds can undergo cyclocondensation, which is a key reaction in forming the thiazolidinone ring system seen in the anti-inflammatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly provided in the abstracts. However, the methods used for structural characterization, such as NMR and mass spectrometry, imply that these compounds are amenable to such analyses. The anti-inflammatory activity and the molecular docking studies suggest that these compounds have specific physicochemical properties that enable them to interact with biological targets like human serum albumin (HSA). The docking studies, in particular, provide insight into the binding affinity of the compounds, which is influenced by their physical and chemical properties .
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research on structurally related isoquinoline derivatives has demonstrated their capability to form inclusion compounds and gels with mineral acids, showing potential for drug delivery systems and material science applications. The study by Karmakar, Sarma, and Baruah (2007) on amide-containing isoquinoline derivatives has highlighted the structural versatility and reactivity of these compounds, paving the way for the development of novel materials with enhanced fluorescence emission, beneficial for diagnostic and sensing applications (Karmakar, Sarma, & Baruah, 2007).
Synthetic Approaches
The synthesis of related quinolinone and thiazolidinone derivatives has been explored for their therapeutic potential, demonstrating the versatility of these frameworks in medicinal chemistry. A facile synthesis approach for crisping A via acyliminium ion cyclisation has been outlined by King (2007), offering a high-yielding method for the production of these complex molecules (King, 2007).
Biological Activities
The compound and its related derivatives have been investigated for various biological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. Nikalje, Hirani, and Nawle (2015) synthesized a series of derivatives evaluated for anti-inflammatory activity, showing promise in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015). Additionally, Zhen et al. (2015) explored the anticonvulsant and antidepressant effects of related acetamide derivatives, identifying compounds with significant activity in pentylenetetrazole (PTZ)-evoked convulsion and forced swimming test (FST) models, which highlights the therapeutic potential of these compounds in neurological disorders (Zhen et al., 2015).
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-14(2)21(28)25-11-5-6-15-12-16(9-10-19(15)25)24-20(27)13-26-22(29)17-7-3-4-8-18(17)23(26)30/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMKQNYLXSAJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)
![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)


![6-Cyclopropyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2549142.png)

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)

![N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide](/img/structure/B2549151.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)